molecular formula C26H27N3O4S B2573048 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol CAS No. 946358-88-9

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol

Cat. No.: B2573048
CAS No.: 946358-88-9
M. Wt: 477.58
InChI Key: OHUSALOHNLTNON-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a benzenesulfonyl group at the 4-position and a propan-2-ol chain bearing a fluorenylidene aminooxy moiety. The fluorenylidene moiety may confer fluorescence properties, suggesting applications in bioimaging or molecular tracking .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c30-20(18-28-14-16-29(17-15-28)34(31,32)21-8-2-1-3-9-21)19-33-27-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20,30H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUSALOHNLTNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol typically involves multiple stepsThe final step involves the coupling of the fluorenylidene moiety with the piperazine derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorenylidene moiety, converting it to a fluorenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fluorenyl derivatives .

Scientific Research Applications

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The fluorenylidene moiety can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with Aromatic Substituents

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
  • Structural Similarities : Contains a piperazine ring and a fluorenylmethoxycarbonyl (Fmoc) group.
  • Key Differences : The Fmoc group (a carbamate) contrasts with the benzenesulfonyl group in the target compound. The acetic acid side chain differs from the propan-2-ol-fluorenylidene chain.
  • Functional Implications : Fmoc is commonly used in peptide synthesis for temporary protection, suggesting the target compound’s fluorenylidene group may serve a similar role in modular chemistry .
1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol (CAS 328015-91-4)
  • Structural Similarities: Shares the piperazine-propanol backbone.
  • Key Differences : The 3-chlorophenyl and carbazol-9-yl substituents replace the benzenesulfonyl and fluorenylidene groups.
  • Functional Implications : Carbazole derivatives often exhibit antipsychotic or anticancer activity, implying that the target compound’s fluorenylidene group could modulate similar pathways .

Pharmacologically Active Arylpiperazines

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (Avishot/Flivas)
  • Structural Similarities: Piperazine-propanol core with aromatic substituents.
  • Key Differences: The 2-methoxyphenyl and phenoxy groups contrast with the target’s benzenesulfonyl and fluorenylidene moieties.
  • Functional Implications: This compound is a potent α1A-adrenoceptor antagonist . The target’s benzenesulfonyl group may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or serotonin receptors .
1-{3-[4-(2-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7)
  • Structural Similarities : Arylpiperazine scaffold.
  • Key Differences: Pyrrolidin-2-one and propyl chain replace the propanol-fluorenylidene structure.
  • Functional Implications: Displays high α1-adrenoceptor affinity (pKi = 7.13), suggesting the target compound’s bulkier substituents may alter receptor selectivity .

Sulfonyl-Containing Piperazines

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol (CAS 835888-44-3)
  • Structural Similarities: Sulfonyl group on piperazine and propanol chain.
  • Key Differences : Morpholine-sulfonyl and bromonaphthyloxy groups differ from the target’s benzenesulfonyl and fluorenylidene.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 2-[4-(Fmoc)piperazin-1-yl]acetic acid 1-(Carbazol-9-yl)-3-(3-Cl-Ph-piperazin)propan-2-ol Avishot (α1A-antagonist)
Molecular Weight ~500 (estimated) 381.42 419.95 396.47
Key Substituents Benzenesulfonyl, fluorenylidene Fmoc, acetic acid 3-Cl-Ph, carbazol-9-yl 2-MeO-Ph, phenoxy
Solubility Low (predicted) Moderate (carbamate polarity) Low (aromatic bulk) Low (lipophilic groups)
Potential Applications Fluorescent probes, enzyme inhibition Peptide synthesis CNS modulation Cardiovascular therapeutics

Biological Activity

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol, a complex organic compound, exhibits significant potential in medicinal chemistry due to its unique structural features. This compound consists of a piperazine ring, a benzenesulfonyl group, and a fluorenylidene moiety. Its molecular formula is C26H27N3O4S, and it has garnered interest for its possible applications in drug development and various biological activities.

Structural Characteristics

The intricate structure of this compound allows for diverse interactions with biological targets. The presence of the piperazine ring suggests potential binding with neurotransmitter receptors, while the fluorenylidene moiety may enhance lipophilicity, facilitating membrane permeability.

The biological activity of this compound is hypothesized to involve:

  • Neurotransmitter Receptor Interaction : The piperazine ring may interact with serotonin and dopamine receptors, influencing neuropharmacological pathways.
  • Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on various enzymes relevant to disease states, particularly in cancer and neurodegenerative disorders.

Pharmacological Studies

Research indicates that compounds with similar structural motifs exhibit significant biological activities. For instance, derivatives of piperazine have been studied for their roles as tyrosinase inhibitors, which are crucial in melanin biosynthesis. The compound's structural features may allow it to act as an effective inhibitor in similar pathways.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound can exhibit:

  • Antimelanogenic Effects : Compounds like [4-(4-fluorobenzyl)piperazin-1-yl] derivatives showed IC50 values indicating strong inhibition against tyrosinase (IC50 = 0.18 μM), significantly more active than standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Mechanistic Insights

Docking studies suggest that these compounds bind effectively to the active sites of target enzymes, providing insights into their mechanism of action. For example, competitive inhibition was observed in studies involving diphenolase activity using Lineweaver-Burk plots to determine kinetic parameters .

Data Tables

Compound IC50 (μM) Biological Activity
Kojic Acid17.76Standard tyrosinase inhibitor
Compound 260.18Competitive inhibitor of AbTYR
Target CompoundTBDPotential neuropharmacological effects

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

This compound’s synthesis involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Introduce the benzenesulfonyl group to the piperazine ring under basic conditions (e.g., using triethylamine as a base and dichloromethane as solvent) .
  • Fluorenylidene coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the fluorenylidene aminooxy group to the propanol backbone .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%). Monitor by TLC and HPLC .

Q. Optimization Tips :

  • Control reaction temperatures (0–25°C) to minimize side reactions.
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. Which analytical techniques are critical for confirming its structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm, fluorenylidene protons at δ 4.0–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 508.2) .
  • FT-IR : Detect functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, N–O stretch at ~1250 cm⁻¹) .

Table 1 : Key Spectroscopic Data

TechniqueKey Peaks/Features
¹H NMR (CDCl₃)δ 3.2–3.6 (piperazine CH₂), δ 4.5 (OCH₂)
HRMSm/z 508.2 (calculated), 508.1 (observed)

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (potential respiratory irritation) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition .

Q. How can stability issues during experimental workflows be addressed?

  • Light Sensitivity : Wrap vials in aluminum foil to prevent photodegradation of the fluorenylidene group .
  • Temperature Control : Avoid prolonged exposure to temperatures >25°C to prevent sulfonamide bond cleavage .
  • Solution Stability : Prepare fresh solutions in DMSO or ethanol; avoid aqueous buffers with pH >8.0 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Modify the benzenesulfonyl group (e.g., substitute with methyl or nitro groups) to assess electronic effects on target binding .
  • Biological Assays : Test analogs in vitro for receptor affinity (e.g., serotonin or dopamine receptors via radioligand binding assays) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like GPCRs .

Q. How should contradictory data in biological activity studies be resolved?

  • Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay conditions .
  • Purity Verification : Re-analyze compound purity via HPLC; impurities >5% may skew results .
  • Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .

Q. What computational approaches predict its pharmacokinetic properties?

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Metabolism Sites : Identify labile groups (e.g., fluorenylidene) prone to hepatic oxidation via cytochrome P450 enzymes .

Table 2 : Predicted ADME Properties

ParameterPredicted Value
logP3.8 (moderate lipophilicity)
BBB PermeabilityLow (logBB < –1.0)
CYP3A4 SubstrateYes

Q. What strategies improve its solubility for in vivo studies?

  • Salt Formation : Prepare hydrochloride salts by treating with HCl in ether .
  • Cosolvents : Use 10% Cremophor EL or cyclodextrin-based formulations in PBS .
  • Prodrug Design : Introduce phosphate esters at the propanol hydroxyl group for enhanced aqueous solubility .

Q. How can its biological activity be validated in disease models?

  • In Vivo Models : Administer (5–20 mg/kg, IP) in rodent models of CNS disorders (e.g., anxiety or depression) and monitor behavioral outcomes .
  • Biomarker Analysis : Quantify neurotransmitter levels (e.g., serotonin via LC-MS) in brain homogenates .

Q. What synthetic modifications reduce off-target effects?

  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) on the piperazine ring to block non-specific binding .
  • Isosteric Replacement : Substitute the sulfonyl group with a carbonyl or amide to alter electronic profiles .

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